4-Ethoxybenzoic acid

Overview

Description

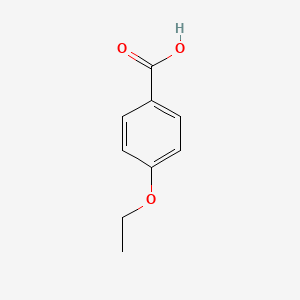

4-Ethoxybenzoic acid, also known as para-ethoxybenzoic acid, is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid where the hydrogen atom at the para position is replaced by an ethoxy group (C2H5O). This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxybenzoic acid can be synthesized through several methods. One common method involves the ethylation of para-hydroxybenzoic acid. The reaction typically involves the use of ethyl iodide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, this compound can be produced through the esterification of para-hydroxybenzoic acid followed by hydrolysis. The esterification is carried out using ethanol and a strong acid catalyst such as sulfuric acid. The resulting ethyl para-hydroxybenzoate is then hydrolyzed under acidic or basic conditions to yield this compound.

Chemical Reactions Analysis

Oxidation Reactions

Mechanism :

The carboxylic acid group undergoes oxidation, producing derivatives like 4-ethoxybenzaldehyde. Quantum chemistry studies reveal that oxidation typically occurs via hydrogen abstraction by reactive oxygen species (ROS) .

Key Findings :

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

-

Conditions : Acidic or alkaline environments, elevated temperatures

-

Products :

-

4-Ethoxybenzaldehyde (major)

-

Decarboxylated intermediates (e.g., hydroxybenzoic acids)

-

| Reaction Type | Reagent | Major Product |

|---|---|---|

| Oxidation | KMnO₄/CrO₃ | 4-Ethoxybenzaldehyde |

| Decarboxylation | SO₄⁻ radicals | Hydroxybenzoic acids (4-HBA) |

Hydroxylation Reactions

Mechanism :

Hydroxyl (OH) radicals abstract hydrogen atoms from the aromatic ring, forming hydroxybenzoic acid derivatives. The para position (ethoxy-substituted) shows higher reaction barriers compared to ortho/meta positions .

Key Findings :

-

Reagents : OH radicals (generated via persulfate activation)

-

Conditions : Aqueous phase, UV initiation

-

Selectivity :

-

Ortho (6-HBA) and meta (3-HBA) positions favored due to lower activation energies

-

Para (4-HBA) formation requires higher energy input

-

| Position | Reaction Barrier | Heat Released |

|---|---|---|

| Ortho | 2.63–3.56 kcal/mol | 112.91–118.62 kcal/mol |

| Meta | Similar to ortho | Comparable |

| Para | Higher (~7.35–8.56 kcal/mol) | Lower |

Substitution Reactions

Mechanism :

The ethoxy group undergoes nucleophilic substitution under basic conditions. For example, cyano derivatives are synthesized using coupling agents like benzotriazol-1-ol and carbodiimide hydrochloride .

Key Findings :

-

Reagents : NaOH/KOH, electrophiles (e.g., cyanide)

-

Conditions : Polar aprotic solvents (DMF), reflux temperatures

-

Example :

Radical-Mediated Degradation

Mechanism :

Sulfate (SO₄⁻) and nitrate (NO₃) radicals induce decarboxylation and hydroxylation. NO radicals facilitate intramolecular cyclization, forming epoxy intermediates .

Key Findings :

-

Reagents : NO₃, SO₄⁻ radicals

-

Conditions : Nighttime atmospheric chemistry, low pH

-

Pathways :

-

SO₄⁻ : Leads to benzaldehyde derivatives via bond cleavage

-

NO₃ : Forms aldehyde-functionalized products via cyclization

-

Biological Interactions

Though not a direct chemical reaction, 4-ethoxybenzoic acid demonstrates biofilm inhibition in Staphylococcus aureus. This activity may involve disruption of bacterial cell membranes or extracellular polymeric substances .

Scientific Research Applications

4-Ethoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including liquid crystals and polymers.

Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 4-ethoxybenzoic acid depends on its specific application. In the context of its use in the synthesis of biologically active molecules, it can act as a precursor that undergoes various chemical transformations to yield the desired active compound. The molecular targets and pathways involved vary based on the final product synthesized from this compound.

Comparison with Similar Compounds

4-Ethoxybenzoic acid can be compared with other similar compounds such as:

4-Methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

4-Bromobenzoic acid: Contains a bromine atom at the para position instead of an ethoxy group.

4-Chlorobenzoic acid: Contains a chlorine atom at the para position instead of an ethoxy group.

Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical properties, such as increased hydrophobicity and different reactivity compared to its methoxy, bromo, and chloro analogs. This makes it suitable for specific applications where these properties are advantageous.

Biological Activity

4-Ethoxybenzoic acid (4EB) is a benzoic acid derivative with notable biological activities, particularly in the context of antimicrobial and anti-biofilm properties. Its structure, characterized by an ethoxy group attached to the para position of the benzoic acid, contributes to its unique interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial effects, mechanisms of action, and potential applications in medicine.

Antimicrobial Properties

Recent studies have highlighted the anti-pathogenic and anti-biofilm activities of this compound against various bacterial strains, particularly Staphylococcus aureus.

- Inhibition of Biofilm Formation : Research indicates that 4EB can inhibit up to 87% of biofilm formation in S. aureus with minimal impact on planktonic cell viability. This suggests that 4EB alters the physical properties of bacterial cells, making them less capable of adhering to surfaces and forming biofilms .

- Synergistic Effects with Antibiotics : When combined with vancomycin, 4EB enhances the antibiotic's efficacy, decreasing the viability of biofilm-dwelling cells by up to 85% compared to vancomycin alone. This synergistic effect positions 4EB as a promising candidate for developing new treatment strategies against antibiotic-resistant bacteria .

The mechanisms through which this compound exerts its effects include:

- Alteration of Cell Hydrophobicity : Treatment with 4EB significantly reduces the hydrophobicity of S. aureus cells from 78% to 49% , which may hinder their ability to aggregate and form biofilms .

- Impact on Extracellular Polymeric Substances (EPS) : The compound has been shown to reduce the production of EPS, which is crucial for biofilm stability and integrity .

Case Studies

Several case studies have demonstrated the efficacy of this compound in various applications:

- Case Study on Biofilm Inhibition : A study reported that gesho leaf extracts containing 4EB inhibited S. aureus biofilm formation by more than 70% , showcasing its potential as a natural anti-biofilm agent .

- Combination Therapy : Another investigation into combination therapies revealed that using 4EB with traditional antibiotics could significantly improve treatment outcomes for chronic infections caused by biofilm-forming bacteria .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other benzoic acid derivatives:

| Compound | Biofilm Inhibition (%) | Synergistic Effect with Vancomycin | Mechanism of Action |

|---|---|---|---|

| This compound (4EB) | Up to 87% | Yes (up to 85% reduction) | Alters hydrophobicity, reduces EPS |

| Methyl Gallate | Similar | No | Not specified |

| Other Benzoic Derivatives | Variable | Variable | Variable |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-ethoxybenzoic acid, and how do they influence experimental design?

- Answer : The molecular formula (C₉H₁₀O₃), molecular weight (166.17 g/mol), and structure (ethoxy substituent at the para position) determine solubility, reactivity, and stability. For instance, its low solubility in water necessitates the use of polar aprotic solvents (e.g., DMF) in synthesis . Melting point and spectral data (e.g., NMR δ 4.13 ppm for ethoxy protons) are critical for purity assessment .

Q. What synthetic routes are available for preparing this compound, and how can reaction conditions be optimized?

- Answer : A common method involves carboxylation of 4-ethoxyphenylmagnesium bromide with CO₂. Alternatively, coupling reactions using EDC·HCl and HOBt in DMF yield derivatives (e.g., oxadiazole-containing compounds). Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of acid to amidine) and reaction time to maximize yields (~50%) .

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

- Answer : Reverse-phase HPLC with UV detection (λ ~254 nm) or LC-MS is preferred for quantification. NMR spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic peaks for the ethoxy group (δ 1.47 ppm, triplet) and aromatic protons .

Q. How can solubility challenges of this compound in aqueous solutions be addressed?

- Answer : Use co-solvents (e.g., ethanol, DMSO) or pH adjustment (deprotonation at alkaline pH). Derivatives like ethyl 4-ethoxybenzoate (CAS 23676-09-7) exhibit improved lipophilicity for biological assays .

Q. What safety protocols are essential when handling this compound?

- Answer : Use PPE (gloves, lab coats), avoid inhalation/contact, and store in a dry, cool environment. Hazardous decomposition products (e.g., carbon oxides) require fume hood use .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?

- Answer : Cross-validate NMR and MS data with computational tools (e.g., ChemDraw, Gaussian). For example, discrepancies in coupling constants may arise from conformational flexibility; DFT calculations can model preferred geometries .

Q. What computational methods predict the reactivity of this compound in esterification or amidation reactions?

- Answer : Molecular docking or QSAR models assess steric/electronic effects of the ethoxy group. Software like Schrödinger Suite evaluates binding affinities to enzymes (e.g., lipases), guiding catalyst selection .

Q. How can batch-to-batch variability in synthesizing this compound-based polymers be mitigated?

- Answer : Implement strict stoichiometric control and real-time monitoring (e.g., in situ FTIR). Statistical tools (e.g., Design of Experiments) optimize parameters like temperature and catalyst loading .

Q. What in vitro models are suitable for evaluating the pharmacokinetics of this compound derivatives?

- Answer : Use Caco-2 cell monolayers for permeability studies or liver microsomes for metabolic stability. LC-MS/MS quantifies parent compounds and metabolites, with validation via enzyme inhibition assays (e.g., CYP450 isoforms) .

Q. How do structural modifications (e.g., phosphonate or acyloxy groups) affect the biological activity of this compound?

- Answer : Introducing diethoxyphosphoryl groups (e.g., 4-(diethoxyphosphoryl)benzoic acid) enhances metal chelation, useful in antimicrobial studies. Acyloxy derivatives (e.g., 4-octanoyloxybenzoic acid) improve membrane permeability for drug delivery applications .

Properties

IUPAC Name |

4-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSGDXCJYVZFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060709 | |

| Record name | Benzoic acid, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-86-3 | |

| Record name | 4-Ethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ETHOXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZR23XEQ7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.